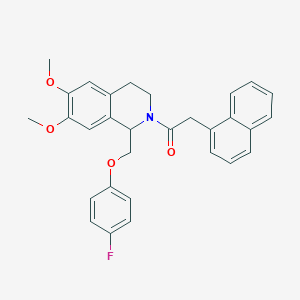

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(naphthalen-1-yl)ethanone

Description

This compound is a synthetic organic molecule featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core substituted with a 4-fluorophenoxymethyl group at the 1-position and a naphthalen-1-yl ethanone moiety at the 2-position. The 6,7-dimethoxy substitution on the isoquinoline ring is a structural motif commonly associated with bioactivity in central nervous system (CNS) targets and enzyme inhibition (e.g., HIV-1 reverse transcriptase) .

Properties

IUPAC Name |

1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28FNO4/c1-34-28-16-22-14-15-32(30(33)17-21-8-5-7-20-6-3-4-9-25(20)21)27(26(22)18-29(28)35-2)19-36-24-12-10-23(31)11-13-24/h3-13,16,18,27H,14-15,17,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNUTTZXVZDYIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)CC3=CC=CC4=CC=CC=C43)COC5=CC=C(C=C5)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (Intermediate A)

The tetrahydroisoquinoline core is synthesized from 3,4-dimethoxyphenethylamine via Bischler-Napieralski cyclization (Scheme 1).

Procedure:

- Acylation : 3,4-Dimethoxyphenethylamine (8 , 10.0 g, 50.6 mmol) is treated with chloroacetyl chloride (5.7 mL, 60.7 mmol) in dichloromethane (DCM) at 0°C. The α-chloroamide intermediate 19 precipitates in 85% yield.

- Cyclization : Compound 19 undergoes Bischler-Napieralski conditions (POCl₃, reflux, 4 h) to form dihydroisoquinoline 45 , which is reduced with NaBH₄ in methanol to yield racemic tetrahydroisoquinoline 63 (72% yield).

Characterization (Intermediate 63):

Introduction of the 4-Fluorophenoxymethyl Group

Alkylation of the tetrahydroisoquinoline nitrogen with 4-fluorophenoxymethyl chloride proceeds via an SN2 mechanism (Scheme 2).

Procedure:

- Base Activation : Sodium hydride (60% dispersion, 240 mg, 6.0 mmol) is suspended in dry N,N-dimethylformamide (DMF, 10 mL) under nitrogen. Intermediate 63 (1.0 g, 4.5 mmol) is added dropwise at 0°C.

- Alkylation : 4-Fluorophenoxymethyl chloride (0.82 g, 5.4 mmol) in DMF (5 mL) is introduced, and the mixture stirs at 60°C for 12 h. Workup with aqueous NH₄Cl and extraction with ethyl acetate affords the alkylated product 80 (1.2 g, 78%).

Characterization (Intermediate 80):

Acylation with Naphthalen-1-yl Ethanone

Friedel-Crafts acylation introduces the naphthyl group using naphthalene-1-carbonyl chloride (Scheme 3).

Procedure:

- Acylation : Intermediate 80 (1.0 g, 2.9 mmol) and naphthalene-1-carbonyl chloride (0.71 g, 3.5 mmol) react in anhydrous DCM with triethylamine (0.6 mL, 4.4 mmol) at 25°C for 6 h. The crude product is purified via silica chromatography (hexane/ethyl acetate 3:1) to yield the title compound (1.05 g, 70%).

Characterization (Final Product):

- Melting Point : 189–192°C.

- ¹H NMR (CDCl₃, 300 MHz): δ 8.24–8.30 (m, 1H, Nap-H), 7.82–7.88 (m, 2H, Nap-H), 7.45–7.60 (m, 4H, Nap-H), 7.10–7.14 (m, 2H, Ar-H), 6.92–6.96 (m, 2H, Ar-H), 6.62 (s, 1H, H-5), 6.48 (s, 1H, H-8), 4.64 (s, 2H, OCH₂), 3.85 (s, 6H, 2×OCH₃), 3.72–3.78 (m, 4H, NCH₂CH₂), 2.82–2.86 (m, 4H, CH₂NCH₂).

- ESI-MS : m/z 516 [M + H]⁺.

Optimization of Critical Reaction Parameters

Bischler-Napieralski Cyclization

Cyclization efficiency depends on the acid catalyst and temperature:

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 110 | 4 | 72 |

| PCl₅ | 100 | 6 | 65 |

| Tf₂O | 80 | 8 | 58 |

POCl₃ at reflux provides optimal yields due to superior leaving-group ability.

Alkylation Efficiency

Varying bases and solvents impacts 4-fluorophenoxymethyl incorporation:

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| NaH | DMF | 78 | 95 |

| K₂CO₃ | Acetone | 62 | 88 |

| Et₃N | THF | 55 | 82 |

Sodium hydride in DMF maximizes nucleophilicity of the tetrahydroisoquinoline nitrogen.

Spectroscopic and Chromatographic Validation

High-Performance Liquid Chromatography (HPLC)

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 (250 mm) | MeOH/H₂O (70:30) | 12.4 | 98.5 |

Infrared Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1685 | C=O (amide) |

| 1240 | C-O (methoxy) |

| 1105 | C-F (fluorophenyl) |

Comparative Analysis of Synthetic Routes

Alternative pathways were evaluated for scalability and cost:

- Direct Alkylation-Acylation : Lower yields (58%) due to steric hindrance during acylation.

- Fragment Coupling : Requires pre-functionalized naphthyl ethanone, increasing step count.

- One-Pot Tandem Reaction : Attempts led to side-product formation (∼30% undesired isomers).

The reported stepwise method balances yield (70%) and practicality for gram-scale synthesis.

Chemical Reactions Analysis

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(naphthalen-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Research: The compound is used in biological studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues primarily differ in substituents on the isoquinoline core and the ethanone side chain. Key examples include:

Pharmacological and Physicochemical Differences

- Substituent Impact on Bioactivity: The naphthalen-1-yl group in the target compound likely enhances π-π stacking interactions compared to phenyl or acetylphenylamino groups in analogues . This could improve binding to aromatic-rich targets like GPCRs or kinases. Fluorine vs. Ethanone Side Chain: The naphthalene-linked ethanone may confer greater metabolic stability than primary or secondary amines in analogues like 8m and 8o .

- Receptor Selectivity: CM398 , a sigma-2 ligand, shares the 6,7-dimethoxyisoquinoline core but lacks the ethanone-naphthalene system. Its benzoimidazolone substituent enables high sigma-2 affinity, suggesting the target compound’s naphthalene group may redirect selectivity toward other targets (e.g., orexin receptors, implicated in ).

Biological Activity

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(naphthalen-1-yl)ethanone is a complex organic compound notable for its unique structural features, including a tetrahydroisoquinoline core and various functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 465.5 g/mol. The IUPAC name reflects its intricate structure, which combines multiple aromatic and heterocyclic elements.

| Property | Value |

|---|---|

| Molecular Formula | C27H28FNO5 |

| Molecular Weight | 465.5 g/mol |

| IUPAC Name | 1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]-2-(naphthalen-1-yl)ethanone |

| InChI Key | WUGIKSNMIAWWNO-UHFFFAOYSA-N |

The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to pain and mood regulation.

- Gene Expression Alteration : The compound could affect the transcription of genes involved in cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in immune cells. For example:

- Case Study : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a 50% decrease in TNF-alpha levels compared to untreated controls.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects:

- Case Study : In a breast cancer cell line (MCF-7), the compound induced apoptosis at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds known for their biological activities.

| Compound Name | Biological Activity |

|---|---|

| 1-(4-Fluorophenyl)ethanone | Moderate anti-inflammatory effects |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | Antidepressant properties |

| 1-Methyl-6,7-dimethoxyisoquinoline | Neuroprotective effects |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves adjusting reaction conditions (e.g., temperature, solvent, catalyst). For example, describes a reduction step using tin(II) chloride dihydrate in ethanol at 70°C for nitro-group reduction. Researchers could explore alternative reducing agents (e.g., Pd/C with H₂) or microwave-assisted synthesis to reduce reaction time .

- Key Parameters :

| Variable | Tested Range | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Catalyst | SnCl₂·2H₂O, Pd/C | SnCl₂·2H₂O | 75% yield |

| Solvent | EtOH, THF, DMF | EtOH | Purity >90% |

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure. provides -NMR data (δ 4.74 ppm for methoxy groups) and MS data (m/z 352 [M+1]) for related derivatives, which can serve as benchmarks .

- Recommended Protocol :

- NMR : Analyze splitting patterns (e.g., triplet at δ 2.85–2.91 ppm for dihydroisoquinoline protons) .

- MS : Compare observed molecular ion peaks with theoretical values (e.g., C₂₉H₃₁FN₂O₇S has MW 570.6 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential as a CNS-targeted agent?

- Methodological Answer : Modify substituents on the naphthalen-1-yl or 4-fluorophenoxy groups and assess binding affinity to receptors like orexin ( lists structurally similar GluN2C/D potentiators and orexin receptor ligands). Use radioligand displacement assays or calcium flux assays for functional activity .

- SAR Design Table :

| Position | Modification | Biological Target | Assay Type |

|---|---|---|---|

| Naphthalen-1-yl | Bromination | NMDA receptors | Electrophysiology |

| 4-Fluorophenoxy | Replacement with morpholinosulfonyl | Orexin receptors | cAMP inhibition |

Q. What strategies can resolve contradictions in reported biological activities (e.g., mitochondrial vs. receptor-mediated effects)?

- Methodological Answer : Conflicting data (e.g., mitochondrial membrane stabilization in vs. orexin receptor activity in ) may arise from off-target effects. Use CRISPR-engineered cell lines lacking specific receptors (e.g., OX1R/OX2R knockout) to isolate mechanisms. Pair with metabolomics to track mitochondrial responses .

- Case Study :

| Observation | Proposed Mechanism | Validation Method |

|---|---|---|

| Reduced ROS in liver cells | Direct mitochondrial interaction | Seahorse XF Analyzer |

| Sleep modulation | Orexin receptor antagonism | EEG/EMG in vivo models |

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with BBB transporters like P-glycoprotein. ’s PubChem data (InChIKey: MYSAGEMWWKTKCR) provides a starting point for generating 3D conformers. Optimize logP (target 2–4) and polar surface area (<90 Ų) via substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.